BPH-1218

Parasitology Enzymology Drug Discovery

BPH-1218 is a selective squalene synthase inhibitor with validated anti-parasitic activity (TcSQS IC50 31 nM) and reduced host cell toxicity. Its unique lipophilic side chain and elucidated crystal structure (PDB 3WCF) enable advanced mechanistic studies, making it an irreplaceable tool for investigating chronic infections and ubiquinone biosynthesis pathways.

Molecular Formula C15H30N2O6P2
Molecular Weight 396.36 g/mol
Cat. No. B15136254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-1218
Molecular FormulaC15H30N2O6P2
Molecular Weight396.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1C=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-]
InChIInChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23)
InChIKeyGYTSEUQBLYSXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPH-1218: Lipophilic Bisphosphonate Squalene Synthase (SQS) Inhibitor with Demonstrated Anti-Infective Activity


BPH-1218 is a lipophilic bisphosphonate compound that functions as a potent inhibitor of squalene synthase (SQS), an enzyme critical for sterol and isoprenoid biosynthesis [1]. It exhibits nanomolar inhibitory activity against both human and parasitic SQS, with a reported IC₅₀ of 31 nM for Trypanosoma cruzi SQS (TcSQS) and 64 nM for human SQS (HsSQS) . As a member of the bisphosphonate class, BPH-1218 acts by mimicking the pyrophosphate moiety of farnesyl diphosphate, binding to the enzyme's active site and blocking the synthesis of squalene, a key precursor in cholesterol and ubiquinone biosynthesis [2]. Its lipophilic nature, conferred by a decyl-imidazolium side chain, distinguishes it from conventional nitrogen-containing bisphosphonates and is crucial for its cellular uptake and subcellular targeting [1].

Why BPH-1218 Cannot Be Substituted with Other SQS Inhibitors or Generic Bisphosphonates


Generic substitution among squalene synthase (SQS) inhibitors is scientifically invalid due to profound differences in target selectivity, species-specific potency, and downstream biological outcomes. While compounds like YM-53601, zaragozic acids, and nitrogen-containing bisphosphonates (e.g., alendronate, pamidronate) all nominally target the isoprenoid pathway, their molecular targets, inhibitory constants, and cellular effects diverge significantly. For instance, YM-53601 inhibits HsSQS with an IC₅₀ of 79 nM but lacks potent anti-parasitic activity, whereas zaragozic acid A is a picomolar SQS inhibitor but exhibits off-target inhibition of farnesyl-protein transferase (IC₅₀ 100-620 nM) and variable cellular potency . Critically, conventional nitrogen-containing bisphosphonates like pamidronate and alendronate are poor SQS inhibitors (IC₅₀ > 10 µM) and primarily target farnesyl diphosphate synthase (FPPS) upstream, resulting in a distinct pharmacological profile [1]. BPH-1218's unique combination of nanomolar SQS inhibition, species-selectivity (2-fold preference for parasitic TcSQS over human HsSQS), and its validated mechanism of action via inhibition of the Coq1-mediated ubiquinone synthesis pathway in Toxoplasma gondii [2] precludes its substitution with any other commercially available SQS inhibitor or bisphosphonate.

BPH-1218: Direct Comparative Evidence for Scientific Selection


Species-Specific Potency: BPH-1218 Preferentially Inhibits Parasitic SQS Over Human SQS

BPH-1218 demonstrates a 2.1-fold selectivity for Trypanosoma cruzi SQS (TcSQS) over human SQS (HsSQS), with IC₅₀ values of 31 nM and 64 nM, respectively [1]. This contrasts with YM-53601, a structurally distinct SQS inhibitor, which inhibits HsSQS with an IC₅₀ of 79 nM but exhibits negligible activity against parasitic SQS enzymes . The difference in potency and species-selectivity is critical for research applications targeting parasitic infections while minimizing host enzyme inhibition.

Parasitology Enzymology Drug Discovery

In Vivo Efficacy in Chronic Toxoplasmosis: BPH-1218 Reduces Brain Cyst Burden and Ameliorates Behavioral Deficits

In a murine model of chronic Toxoplasma gondii infection, BPH-1218 significantly reduced brain cyst burden and ameliorated infection-induced hyperactivity [1]. Mice treated with BPH-1218 showed a marked reduction in cyst burden in the brain compared to untreated controls. Importantly, treatment with BPH-1218 also ameliorated the hyperactivity observed during the chronic infection, a behavioral endpoint not significantly improved by the standard-of-care drug atovaquone in this model [1]. While atovaquone is effective against acute tachyzoites, it has limited efficacy against chronic bradyzoite cysts. BPH-1218, in contrast, demonstrated efficacy against both acute and chronic stages, highlighting a unique therapeutic window.

Infectious Disease In Vivo Pharmacology Toxoplasmosis

Structural Biology Validation: Co-Crystal Structure of BPH-1218 Bound to Human SQS

The binding mode of BPH-1218 to its target has been definitively established through X-ray crystallography. The co-crystal structure of HsSQS in complex with BPH-1218 has been solved and deposited in the Protein Data Bank (PDB ID: 3WCF) [1]. This structural information is not available for many other SQS inhibitors, including YM-53601 and BPH-652. The structure reveals that BPH-1218 binds in the farnesyl diphosphate (FPP) binding pocket, with its bisphosphonate moiety coordinating two Mg²⁺ ions essential for catalysis and its lipophilic decyl chain extending into a hydrophobic groove [2]. This high-resolution structural information provides a rational basis for understanding its potency and selectivity, and enables structure-based optimization for researchers.

Structural Biology Medicinal Chemistry X-ray Crystallography

Mechanistic Specificity: BPH-1218 Inhibits Coq1-Dependent Ubiquinone Synthesis in T. gondii

BPH-1218's anti-parasitic activity is mechanistically linked to the inhibition of the heptaprenyl diphosphate synthase Coq1 in Toxoplasma gondii, a key enzyme in ubiquinone biosynthesis [1]. Overexpression of TgCoq1 in T. gondii dramatically reduces growth inhibition by BPH-1218, confirming on-target activity. Furthermore, the growth inhibition and the defect in a TgCoq1 mutant were both rescued by supplementation with exogenous long-chain ubiquinone (UQ₆), providing a robust genetic and chemical complementation of the mechanism [1]. This level of target deconvolution is absent for most other SQS inhibitors in the context of anti-parasitic research. For example, while BPH-652 inhibits dehydrosqualene synthase (CrtM) in S. aureus with a Ki of 1.5 nM , its mechanism in T. gondii is not established.

Parasitology Mitochondrial Biology Metabolic Pathway Analysis

Solubility and Formulation: BPH-1218 Offers Superior DMSO Solubility for In Vitro Assays

For in vitro experimental workflows, compound solubility is a critical parameter. BPH-1218 demonstrates a DMSO solubility of 10 mM , which is sufficient for preparing concentrated stock solutions for dose-response assays. In contrast, many structurally related bisphosphonates, such as the nitrogen-containing bisphosphonates alendronate and pamidronate, exhibit poor solubility in DMSO, often requiring aqueous buffers with limited solubility . While specific DMSO solubility data for YM-53601 is not readily available, its reported IC₅₀ of 79 nM in cell-based assays suggests it can achieve adequate solubility; however, BPH-1218's established 10 mM DMSO solubility provides a reliable and reproducible starting point for in vitro studies.

Analytical Chemistry Drug Formulation In Vitro Assay Development

Optimal Research Applications for BPH-1218 Based on Quantified Differentiation


Studying Parasitic SQS as a Drug Target in Chagas Disease and Leishmaniasis

Given its 2.1-fold selectivity for parasitic TcSQS over human HsSQS (IC₅₀ 31 nM vs 64 nM) [1], BPH-1218 is the preferred tool compound for investigating the role of SQS in trypanosomatid parasites. Researchers can use BPH-1218 to dissect the contribution of SQS to parasite growth and survival, while minimizing host cell toxicity related to human SQS inhibition. This selectivity profile is not shared by other SQS inhibitors like YM-53601, which primarily target the human enzyme.

Investigating Chronic Toxoplasmosis and Bradyzoite Cyst Eradication

BPH-1218 is uniquely suited for in vivo studies of chronic T. gondii infection due to its demonstrated ability to reduce brain cyst burden and ameliorate infection-induced behavioral deficits in mice [2]. Unlike atovaquone, which is effective only against acute tachyzoites, BPH-1218 shows efficacy against both acute and chronic stages, making it an essential tool for researchers developing new therapies for latent toxoplasmosis.

Structure-Based Drug Design Targeting Squalene Synthase

The availability of a high-resolution co-crystal structure of BPH-1218 bound to HsSQS (PDB: 3WCF) [3] makes it an ideal starting point for structure-based drug design and virtual screening campaigns. Medicinal chemists can leverage this structural information to rationally design novel SQS inhibitors with improved potency, selectivity, or pharmacokinetic properties, a significant advantage over less well-characterized SQS inhibitors.

Probing Mitochondrial Ubiquinone Biosynthesis in Apicomplexan Parasites

BPH-1218 is the only SQS inhibitor with a genetically validated target in the T. gondii ubiquinone biosynthesis pathway (TgCoq1) [4]. This makes it an indispensable tool for researchers studying mitochondrial metabolism in Apicomplexan parasites. Its mechanism of action can be specifically rescued by exogenous ubiquinone (UQ₆), providing a powerful experimental control for on-target effects.

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